molecular formula C10H9ClN2O3 B3388535 2-chloro-1-(6-nitro-2,3-dihydro-1H-indol-1-yl)ethan-1-one CAS No. 87866-12-4

2-chloro-1-(6-nitro-2,3-dihydro-1H-indol-1-yl)ethan-1-one

Cat. No.: B3388535
CAS No.: 87866-12-4
M. Wt: 240.64 g/mol
InChI Key: HZENLBQVZSRAMH-UHFFFAOYSA-N
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Description

2-chloro-1-(6-nitro-2,3-dihydro-1H-indol-1-yl)ethan-1-one is a synthetic organic compound featuring a chloroethanone moiety attached to a nitro-substituted indole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-1-(6-nitro-2,3-dihydro-1H-indol-1-yl)ethan-1-one typically involves the following steps:

    Nitration of Indole: The starting material, indole, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce a nitro group at the 6-position.

    Formation of 2,3-Dihydro-1H-indole: The nitroindole is then reduced to form 2,3-dihydro-1H-indole using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

    Chlorination: The 2,3-dihydro-1H-indole is reacted with chloroacetyl chloride in the presence of a base like triethylamine to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The chloro group in 2-chloro-1-(6-nitro-2,3-dihydro-1H-indol-1-yl)ethan-1-one can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, and alcohols.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride in hydrochloric acid or catalytic hydrogenation.

    Oxidation Reactions: The indole ring can be oxidized under strong oxidative conditions, although this is less common due to the stability of the indole structure.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents like dimethylformamide (DMF).

    Reduction: Tin(II) chloride in hydrochloric acid, or hydrogen gas with a palladium on carbon catalyst.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products

    Substitution: Formation of various substituted ethanone derivatives depending on the nucleophile used.

    Reduction: Conversion of the nitro group to an amino group, yielding 2-chloro-1-(6-amino-2,3-dihydro-1H-indol-1-yl)ethan-1-one.

    Oxidation: Potential formation of oxidized indole derivatives, though less common.

Scientific Research Applications

Chemistry

2-chloro-1-(6-nitro-2,3-dihydro-1H-indol-1-yl)ethan-1-one is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

Biology and Medicine

In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. The indole ring system is a common motif in many biologically active compounds, and modifications of this structure can lead to new therapeutic agents.

Industry

In the chemical industry, this compound can be used in the development of dyes, pigments, and other specialty chemicals. Its unique structure allows for the creation of materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-1-(6-nitro-1H-indol-1-yl)ethan-1-one: Similar structure but lacks the dihydro modification, which can affect its reactivity and biological activity.

    2-chloro-1-(5-nitro-2,3-dihydro-1H-indol-1-yl)ethan-1-one: Nitro group at a different position, leading to different chemical and biological properties.

Uniqueness

The unique combination of the chloroethanone moiety with the nitro-substituted dihydroindole ring in 2-chloro-1-(6-nitro-2,3-dihydro-1H-indol-1-yl)ethan-1-one provides distinct reactivity and potential biological activity compared to its analogs. This makes it a valuable compound for further research and development in various fields.

Properties

IUPAC Name

2-chloro-1-(6-nitro-2,3-dihydroindol-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O3/c11-6-10(14)12-4-3-7-1-2-8(13(15)16)5-9(7)12/h1-2,5H,3-4,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZENLBQVZSRAMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=C1C=CC(=C2)[N+](=O)[O-])C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601209493
Record name 2-Chloro-1-(2,3-dihydro-6-nitro-1H-indol-1-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601209493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87866-12-4
Record name 2-Chloro-1-(2,3-dihydro-6-nitro-1H-indol-1-yl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=87866-12-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-1-(2,3-dihydro-6-nitro-1H-indol-1-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601209493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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